Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the molecular formula C18H28BNO4 . It is also known by other names such as “tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate” and “4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester” among others .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
. The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 333.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, was synthesized and structurally confirmed through MS and 1H NMR spectrum, with a total yield of 49.9% (Kong et al., 2016).
- Another compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, was obtained through substitution reactions and its structure was confirmed by spectroscopic methods and X-ray diffraction. DFT calculations showed consistency with the experimental structure (Ye et al., 2021).
Polymer Chemistry
- The compound was used in the synthesis of heterodisubstituted polyfluorenes, which were then utilized to create stable nanoparticles with bright fluorescence emission. These particles, with quantum yields up to 84%, had tunable emission wavelengths (Fischer, Baier & Mecking, 2013).
Medicinal Chemistry
- Derivatives of imidazo[1,2-a]pyridine, containing tert-butyl and the mentioned compound, were synthesized and structurally characterized. These derivatives play significant roles in various drug molecules, and their structures were affirmed by NMR, FT-IR, and X-ray diffraction studies (Chen et al., 2021).
Fungicidal Activity
- Novel compounds with tert-butyl structures, including our compound of interest, showed moderate to excellent fungicidal activity against Cercospora arachidicola Hori (Mao, Song & Shi, 2013).
Mechanism of Action
Target of Action
This compound is a boronic ester, which are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of this compound is primarily through its role as a boronic ester. Boronic esters are known to participate in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a partner for the palladium-catalyzed cross-coupling with halides .
Result of Action
Instead, it is used to synthesize other compounds that may have biological activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, the reactions involving this compound can be sensitive to the conditions of the reaction environment, such as temperature, solvent, and the presence of a catalyst .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate plays a crucial role in biochemical reactions, primarily as a reagent in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boronic ester group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their function. The boronic ester group can form covalent bonds with serine and threonine residues in proteins, leading to changes in protein structure and function. This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to heat and light. Over time, its efficacy in biochemical assays may decrease due to degradation. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue regeneration. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s boronic ester group plays a key role in its metabolic activity, allowing it to form reversible covalent bonds with metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues and cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also localize to the nucleus, where it influences gene expression and DNA repair processes. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its biochemical activity .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-16(2,3)21-15(20)12-13-8-10-14(11-9-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUVXKDPSQPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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